2-(2,4-Dinitrophenyl)cyclohexanone oxime

Descripción general

Descripción

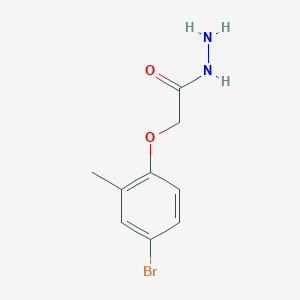

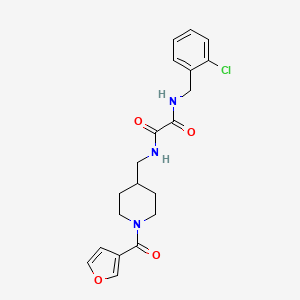

“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is a chemical compound that is a derivative of hydrazine . It is also known as “2,4-Dinitrophenyl-hydrazine” and is used in reactions with aldehydes and ketones to form oximes . This compound is also used as a standard for elemental analysis and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” involves the reaction of aldehydes and ketones with hydroxylamine to form oximes . A specific procedure involves suspending 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol and adding 0.5 mL of concentrated sulphuric acid. A solution of 0.2 g cyclohexanone in 1 mL of methanol is then added. The derivative formed is filtered and recrystallised from methanol or ethanol .Molecular Structure Analysis

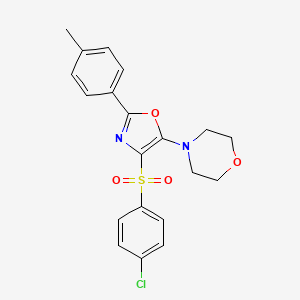

The molecular formula of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” is C12H12N2O5 . The structure of this compound is derived from hydrazine, with one of the hydrogens replaced by a phenyl group, C6H5, based on a benzene ring. In 2,4-dinitrophenylhydrazine, there are two nitro groups, NO2, attached to the phenyl group in the 2- and 4- positions .Chemical Reactions Analysis

The reaction of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with aldehydes and ketones to form oximes is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” include a density of 1.4±0.1 g/cm3, boiling point of 420.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 204.1±21.5 °C . It has 7 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

- Use : Researchers employ it to calibrate analytical instruments and validate measurement accuracy in elemental composition determination .

- Use : By forming oximes, it prevents the reversible formation of hemiketals, ensuring that the reaction proceeds toward oxime formation. This stabilization is essential for certain synthetic pathways .

Elemental Analysis Standard

Stabilization of Carbonyl Compounds

Bioactive Small Molecule Research

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, with the nitrogen atom initiating the reaction .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition-elimination . In this process, the nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of an intermediate compound, which then undergoes dehydration to form the final product .

Biochemical Pathways

The reaction of 2-(2,4-Dinitrophenyl)cyclohexanone oxime with aldehydes and ketones leads to the formation of oximes . This process involves the cleavage of the N-O bond in the oxime, which is accelerated by hydroxide ions . The reaction can be influenced by the presence of surfactants, with cationic micelles accelerating the reaction and anionic micelles having no effect .

Result of Action

The result of the action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the formation of oximes from aldehydes and ketones . Oximes are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .

Action Environment

The action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime can be influenced by various environmental factors. For instance, the presence of surfactants can affect the rate of the reaction . Additionally, the reaction is typically carried out in a solvent, which can also influence the reaction rate and the stability of the compound .

Safety and Hazards

“2-(2,4-Dinitrophenyl)cyclohexanone oxime” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs affected are the blood .

Direcciones Futuras

A modification in the reaction mechanism of “2-(2,4-Dinitrophenyl)cyclohexanone oxime” with OH− in 30% aqueous methanol is suggested. The cationic micelles of cetyltrimethyl ammonium bromide enhance the reaction by a factor of ca. 3 . This suggests potential future directions in the study of this compound and its reactions.

Propiedades

IUPAC Name |

(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVHYZZLOJHW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319707 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

68614-33-5 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)

![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)

![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)